

physical and chemical properties of (4-bromo-1H-pyrazol-1-yl)acetic acid

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Compound of Interest

Compound Name: (4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1284998

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An In-depth Technical Guide to (4-bromo-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1H-pyrazol-1-yl)acetic acid (CAS No: 82231-53-6) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which combines a brominated pyrazole ring with a carboxylic acid moiety, offers multiple points for synthetic modification. This makes it a valuable intermediate in the discovery of novel therapeutic agents, particularly in the development of kinase inhibitors.[1] The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and the bromo- and acetic acid functional groups provide versatile handles for creating diverse chemical libraries for drug screening. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research.

Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature, the fundamental properties and data for closely related compounds have been compiled. Commercial suppliers typically provide the compound as a solid.[2]

Table 1: Summary of Physical and Chemical Data

Property	Value	Source
CAS Number	82231-53-6	[2][3][4]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂	[3][4]
Molecular Weight	205.01 g/mol	[4]
Form	Solid	[2]
Storage Temperature	-20°C	[4]
Predicted pKa	~2.63 (Estimated based on 4-bromo-1H-pyrazole-3-carboxylic acid)	[5]
Hazard Classification	Irritant	[3]

Spectral Data (Predicted)

Experimental spectra for **(4-bromo-1H-pyrazol-1-yl)acetic acid** are not readily available. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following signals:

- Pyrazole Ring Protons (H-3, H-5): Two singlets, expected in the aromatic region (~7.5-8.0 ppm). The distinct electronic environments of the proton adjacent to the bromine and the one adjacent to the nitrogen would result in separate signals.
- Methylene Protons (-CH₂-): A singlet, expected around 5.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.
- Carboxylic Acid Proton (-COOH): A broad singlet at the far downfield region of the spectrum (>10 ppm), which may be exchangeable with D₂O.

^{13}C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display five distinct signals:

- Carboxylic Carbonyl ($-\text{C}=\text{O}$): A signal in the range of 170-180 ppm.
- Pyrazole Ring Carbons (C-3, C-5): Two signals for the CH carbons of the pyrazole ring, typically between 120-140 ppm.
- Bromo-substituted Carbon (C-4): A signal for the carbon atom bonded to bromine, which would appear at a lower field strength, estimated to be in the 90-100 ppm range.
- Methylene Carbon ($-\text{CH}_2-$): A signal for the methylene carbon, expected around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} .
- C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm^{-1} region.
- C-N Stretch: Bands in the 1000-1300 cm^{-1} region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **(4-bromo-1H-pyrazol-1-yl)acetic acid**.

Synthesis Protocol: N-Alkylation of 4-bromo-1H-pyrazole

A plausible and common method for synthesizing the target compound is the N-alkylation of 4-bromo-1H-pyrazole with an acetic acid synthon, such as ethyl bromoacetate, followed by hydrolysis.

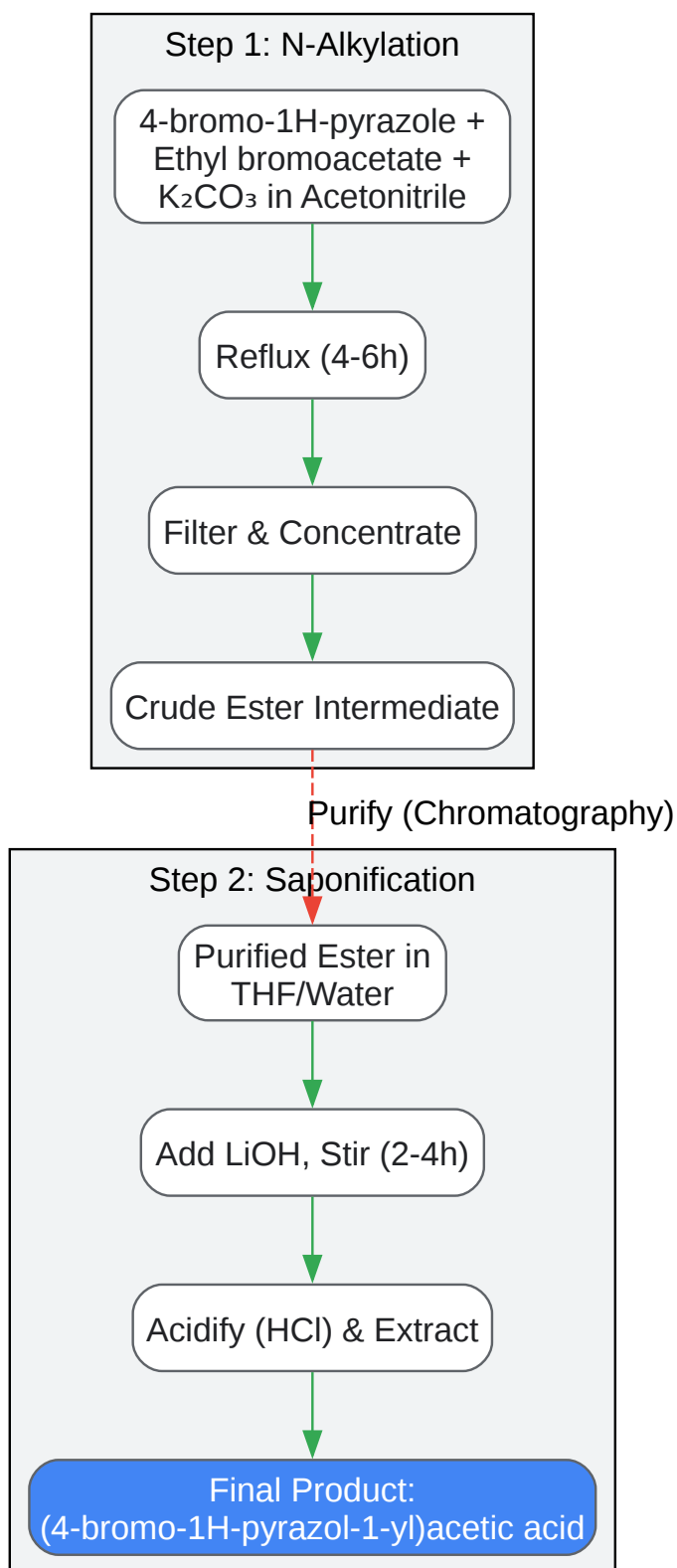
Materials:

- 4-bromo-1H-pyrazole
- Ethyl bromoacetate
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)/Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Alkylation:
 1. To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dry acetonitrile, add potassium carbonate (1.5 eq).
 2. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
 3. Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
 4. After completion, cool the mixture to room temperature and filter off the inorganic salts.
 5. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-1H-pyrazol-1-yl)acetate.
- Purification of Ester:

1. Purify the crude ester using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Hydrolysis:
 1. Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).
 2. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
 3. Remove the THF under reduced pressure.
 4. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
 5. Acidify the aqueous layer to pH 2-3 with 1M HCl.
 6. Extract the product with ethyl acetate (3x).
 7. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield **(4-bromo-1H-pyrazol-1-yl)acetic acid**.



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Caption: General workflow for the synthesis of **(4-bromo-1H-pyrazol-1-yl)acetic acid**.

Protocol for Melting Point Determination

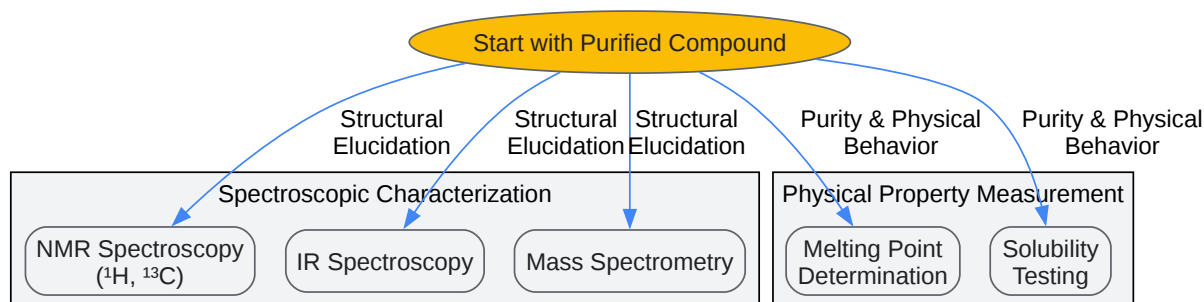
Procedure:

- Finely powder a small amount of the dry crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 1-2 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-1.0°C) is indicative of high purity.^[6]

Protocol for Solubility Determination

Procedure:

- Place approximately 25 mg of the compound into a small test tube.
- Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in small portions.
- After each addition, shake the test tube vigorously for 30 seconds.
- Observe and record whether the compound dissolves completely.
- Categorize the solubility as "very soluble," "soluble," "sparingly soluble," or "insoluble."
- To assess solubility in acidic or basic aqueous solutions, use 5% HCl and 5% NaOH, respectively. Dissolution in these solutions indicates the presence of basic or acidic functional groups.^{[7][8]}



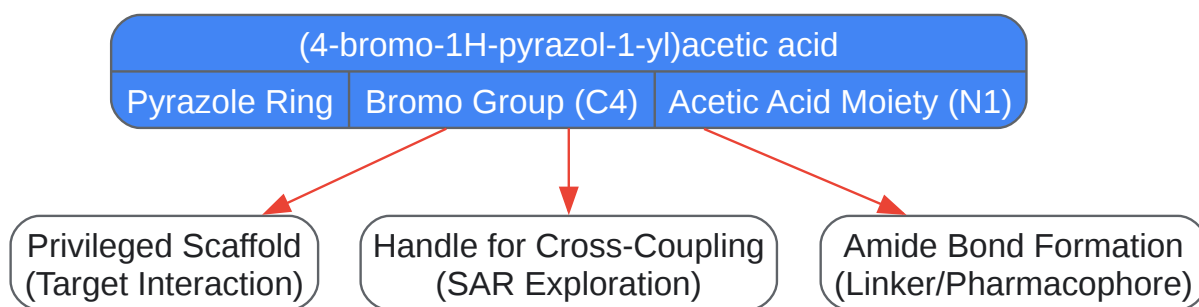
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Caption: Workflow for the physical and chemical characterization of a synthesized compound.

Applications in Drug Discovery

The structural motifs within **(4-bromo-1H-pyrazol-1-yl)acetic acid** make it a highly strategic building block in drug discovery.

- **Pyrazole Core:** This heterocycle is a known "privileged scaffold" that can interact with a wide range of biological targets, often through hydrogen bonding.
- **Bromo Group:** The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring. This enables systematic exploration of the structure-activity relationship (SAR).
- **Acetic Acid Moiety:** The carboxylic acid group can be used to form amide bonds, esters, or serve as a key pharmacophoric element for interacting with basic residues in a protein's active site.



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Caption: Relationship between the structural features and applications of the title compound.

Conclusion

(4-bromo-1H-pyrazol-1-yl)acetic acid is a versatile and valuable building block for the synthesis of complex organic molecules. While detailed experimental data on its physical properties are sparse, its structure allows for reliable prediction of its spectral characteristics. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting. Its strategic combination of a pyrazole core, a reactive bromine atom, and a carboxylic acid functional group ensures its continued importance in the field of drug discovery and development.

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